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Compound of Interest

Compound Name: 6-Iodo-1H-indol-4-amine

Cat. No.: B1343685 Get Quote

An In-depth Technical Guide to 6-Iodo-1H-indol-
4-amine
This technical guide provides a comprehensive overview of the chemical structure, properties,

and potential synthesis of 6-Iodo-1H-indol-4-amine, targeted towards researchers, scientists,

and professionals in the field of drug development.

Chemical Structure and IUPAC Name
The chemical entity of interest is 6-Iodo-1H-indol-4-amine. Its structure consists of an indole

core, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring. An iodine

atom is substituted at the 6th position of the indole ring, and an amine group is attached at the

4th position.

IUPAC Name: 6-iodo-1H-indol-4-amine

Chemical Structure:

Molecular Formula: C₈H₇IN₂

CAS Number: 885520-58-1

Physicochemical Properties
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Detailed experimental data for 6-Iodo-1H-indol-4-amine is not extensively available in public

literature. However, key physicochemical properties can be summarized, with some values

derived from closely related compounds for comparative purposes.

Property Value Source/Note

Molecular Weight 258.06 g/mol Calculated

Melting Point 70-71 °C
Data for the related compound

6-Iodo-1H-indole[1]

Boiling Point 341.7 ± 15.0 °C (Predicted)
Data for the related compound

6-Iodo-1H-indole[1]

pKa 16.20 ± 0.30
Data for the related compound

6-Iodo-1H-indole[1]

Solubility

Insoluble in water. Soluble in

organic solvents like ethanol,

DMSO, and DMF.

General solubility for similar

indole derivatives.

Appearance
Expected to be a solid at room

temperature.

Based on related

aminoindoles.

Proposed Synthesis Pathway
A specific, detailed experimental protocol for the synthesis of 6-Iodo-1H-indol-4-amine is not

readily available in peer-reviewed literature. However, a plausible synthetic route can be

devised based on established indole synthesis methodologies, such as a modified Batcho-

Leimgruber indole synthesis followed by iodination.

The proposed pathway starts from 3-methyl-4-nitroaniline, proceeds through the formation of a

nitro-indole intermediate, followed by iodination and subsequent reduction of the nitro group to

an amine.
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Caption: Proposed synthetic pathway for 6-Iodo-1H-indol-4-amine.

Experimental Protocols
The following are generalized experimental protocols for the key steps in the proposed

synthesis of 6-Iodo-1H-indol-4-amine. These should be adapted and optimized based on

laboratory conditions and analytical monitoring.

Step 1: Synthesis of 4-Nitro-6-methyl-1H-indole (Batcho-Leimgruber approach)
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Formation of the Enamine: To a solution of 3-methyl-4-nitroaniline in an appropriate solvent

such as dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-

DMA).

Heat the reaction mixture, typically at a temperature range of 100-120 °C, and monitor the

reaction progress by Thin Layer Chromatography (TLC).

Upon completion, the reaction mixture is cooled and the intermediate enamine is typically

precipitated by the addition of water and collected by filtration.

Reductive Cyclization: The crude enamine is then subjected to reductive cyclization. A

common method involves hydrogenation using a catalyst such as Palladium on carbon

(Pd/C) in a solvent like ethanol or ethyl acetate under a hydrogen atmosphere.

After the reaction is complete (monitored by TLC), the catalyst is filtered off, and the solvent

is removed under reduced pressure to yield crude 4-nitro-6-methyl-1H-indole, which can be

purified by column chromatography.

Step 2: Iodination of 4-Nitro-6-methyl-1H-indole

Dissolve the 4-nitro-6-methyl-1H-indole in a suitable solvent, such as dichloromethane

(DCM) or acetonitrile.

Add an iodinating agent, such as N-iodosuccinimide (NIS), to the solution. The reaction is

often carried out at room temperature.

Monitor the reaction by TLC. Upon completion, the reaction mixture is typically washed with

an aqueous solution of sodium thiosulfate to quench any remaining iodine, followed by a

brine wash.

The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated

to give the crude 6-iodo-4-nitro-1H-indole, which can be purified by column chromatography.

Step 3: Reduction of 6-Iodo-4-nitro-1H-indole to 6-Iodo-1H-indol-4-amine

Suspend the 6-iodo-4-nitro-1H-indole in a solvent such as ethanol or ethyl acetate.
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Add a reducing agent. A common and effective method for the reduction of aromatic nitro

groups is the use of tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid

(HCl).

The reaction mixture is typically heated to reflux and monitored by TLC.

After completion, the mixture is cooled and made basic by the addition of a saturated

solution of sodium bicarbonate or sodium hydroxide.

The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined

organic layers are washed with brine, dried, and concentrated.

The crude 6-Iodo-1H-indol-4-amine can be purified by column chromatography on silica gel

to yield the final product.

Potential Biological Activity and Research
Applications
While specific biological data for 6-Iodo-1H-indol-4-amine is not prominent in the literature, the

indole scaffold is a well-known pharmacophore present in numerous biologically active

compounds. The introduction of a halogen, such as iodine, can significantly modulate the

biological activity of a molecule.

Kinase Inhibition: Many substituted indoles are known to be inhibitors of various protein

kinases. The iodo-substituent can form halogen bonds with the protein backbone, potentially

enhancing binding affinity and selectivity. For instance, certain 10-iodo-11H-indolo[3,2-

c]quinoline-6-carboxylic acids have been identified as potent and selective inhibitors of

DYRK1A kinase[1].

Antimicrobial and Antiviral Agents: The indole nucleus is a core component of many natural

and synthetic compounds with antimicrobial and antiviral properties.

Neurotransmitter Receptor Ligands: The structural similarity of the indole ring to the

neurotransmitter serotonin suggests that indole derivatives can interact with various

serotonin receptors and other targets in the central nervous system.
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Researchers can utilize 6-Iodo-1H-indol-4-amine as a building block in medicinal chemistry to

synthesize more complex molecules for screening against various biological targets, including

kinases, G-protein coupled receptors, and enzymes involved in microbial pathogenesis. The

presence of the amino group provides a convenient handle for further chemical modifications

and library development.

Conclusion
6-Iodo-1H-indol-4-amine is a substituted indole with potential for applications in drug

discovery and development. While detailed experimental data is scarce, this guide provides a

foundational understanding of its structure, properties, and a plausible synthetic route. The

methodologies and information presented herein are intended to support further research and

exploration of this and related compounds. As with all chemical syntheses, appropriate safety

precautions and optimization of reaction conditions are essential for successful outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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